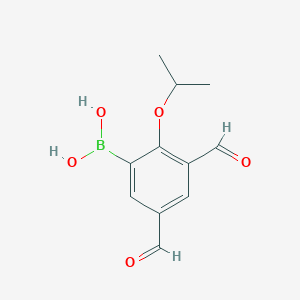
Acide (3,5-diformyl-2-isopropoxyphényl)boronique
Vue d'ensemble
Description
3,5-Diformyl-2-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C11H13BO5 and its molecular weight is 236.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Diformyl-2-isopropoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diformyl-2-isopropoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage croisé de Suzuki–Miyaura
Acide (3,5-diformyl-2-isopropoxyphényl)boronique : est un réactif précieux dans les réactions de couplage croisé de Suzuki–Miyaura (SM). Cette réaction est essentielle pour former des liaisons carbone-carbone, qui sont fondamentales en synthèse organique. L'acide boronique agit comme un partenaire nucléophile, transférant son groupe organique à un catalyseur métallique, généralement le palladium, qui a été lié à un partenaire électrophile . Les conditions douces et tolérantes du couplage SM le rendent approprié pour la synthèse de produits pharmaceutiques, de polymères et de matériaux avancés.
Catalyse
En catalyse, les acides boroniques comme l'this compound peuvent être utilisés pour faciliter diverses transformations chimiques. Leur acidité de Lewis et leur capacité à former des complexes stables avec des substrats leur permettent de catalyser des réactions telles que la fonctionnalisation régiosélective de diols, de glucides et de réactions d'ouverture de cycle d'époxydes .
Chimie médicinale
Les acides boroniques sont de plus en plus importants en chimie médicinale en raison de leur activité biologique et de leur capacité à se lier aux enzymes et aux protéines L'this compound pourrait être utilisé dans la conception d'inhibiteurs d'enzymes ou de sondes pour les systèmes biologiques, en tirant parti de sa fraction acide boronique pour interagir avec les biomolécules .
Matériaux polymères
La réactivité unique des acides boroniques leur permet d'être utilisés dans la synthèse de matériaux polymères L'this compound peut être impliqué dans des réactions de polymérisation pour créer de nouveaux matériaux avec des propriétés spécifiques, telles que la stabilité thermique ou la biodégradabilité .
Matériaux optoélectroniques
Les composés organoborés sont essentiels dans le domaine de l'optoélectronique L'this compound peut être incorporé dans des matériaux utilisés dans les diodes électroluminescentes (LED), les cellules photovoltaïques et autres dispositifs qui manipulent l'énergie lumineuse .
Détection et imagerie
Les acides boroniques peuvent agir comme des capteurs en raison de leur capacité à se lier sélectivement à certaines molécules L'this compound pourrait être utilisé pour détecter des sucres ou d'autres composés contenant des diols, ce qui est précieux dans les applications de diagnostic et d'imagerie .
Applications environnementales
La bénignité environnementale des acides boroniques les rend adaptés aux applications de chimie verte L'this compound pourrait être utilisé dans des procédés qui nécessitent des matériaux moins dangereux et visent à réduire l'impact environnemental .
Bioconjugaison
Les acides boroniques peuvent former des liaisons covalentes réversibles avec les diols, ce qui est utile dans les techniques de bioconjugaison L'this compound peut être utilisé pour fixer des biomolécules à des surfaces ou à d'autres molécules, facilitant le développement de biosenseurs et d'outils de diagnostic .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to form reversible covalent bonds with hydroxyl groups present in biological targets . This interaction can lead to changes in the activity of the target, potentially influencing biological processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.
Analyse Biochimique
Biochemical Properties
3,5-Diformyl-2-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the activation of DNA cross-linking agents . This compound interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, boronic acids, including 3,5-Diformyl-2-isopropoxyphenylboronic acid, are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in the design of enzyme inhibitors and sensors . The interactions of 3,5-Diformyl-2-isopropoxyphenylboronic acid with biomolecules are primarily based on its ability to form stable complexes, thereby influencing the activity and function of these molecules.
Cellular Effects
The effects of 3,5-Diformyl-2-isopropoxyphenylboronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, boronic acids can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . Additionally, 3,5-Diformyl-2-isopropoxyphenylboronic acid may affect cellular processes by interacting with key metabolic enzymes, thereby altering metabolic flux and energy production within the cell.
Molecular Mechanism
The molecular mechanism of action of 3,5-Diformyl-2-isopropoxyphenylboronic acid involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . This compound forms covalent bonds with the active sites of enzymes, thereby inhibiting their activity. For instance, boronic acids are known to inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site . Additionally, 3,5-Diformyl-2-isopropoxyphenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Diformyl-2-isopropoxyphenylboronic acid can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that 3,5-Diformyl-2-isopropoxyphenylboronic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 3,5-Diformyl-2-isopropoxyphenylboronic acid vary with different dosages in animal models . At low doses, this compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, 3,5-Diformyl-2-isopropoxyphenylboronic acid can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical or cellular changes. Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound in biomedical applications.
Metabolic Pathways
3,5-Diformyl-2-isopropoxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. Additionally, 3,5-Diformyl-2-isopropoxyphenylboronic acid can affect metabolite levels by altering the balance between different metabolic intermediates . These interactions highlight the potential of this compound to modulate cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 3,5-Diformyl-2-isopropoxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3,5-Diformyl-2-isopropoxyphenylboronic acid within cells can influence its activity and function, as well as its potential toxicity . Understanding the transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 3,5-Diformyl-2-isopropoxyphenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biochemical effects. The activity and function of 3,5-Diformyl-2-isopropoxyphenylboronic acid can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments and interact with specific biomolecules . Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound.
Propriétés
IUPAC Name |
(3,5-diformyl-2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO5/c1-7(2)17-11-9(6-14)3-8(5-13)4-10(11)12(15)16/h3-7,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTOPIAFLPHQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC(C)C)C=O)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584902 | |
| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-68-8 | |
| Record name | B-[3,5-Diformyl-2-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)
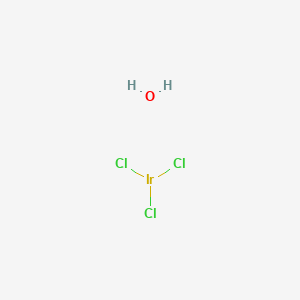


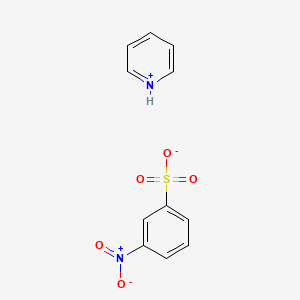
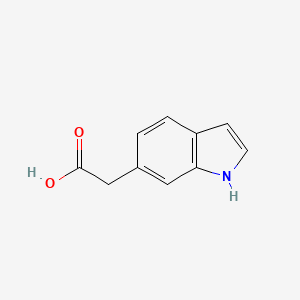
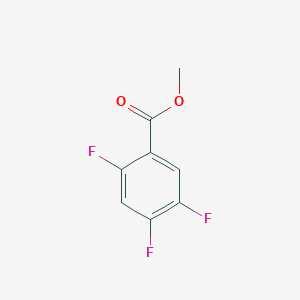
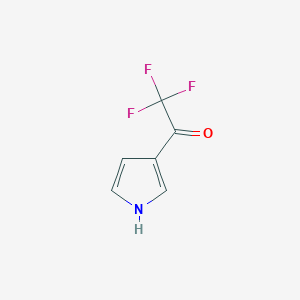
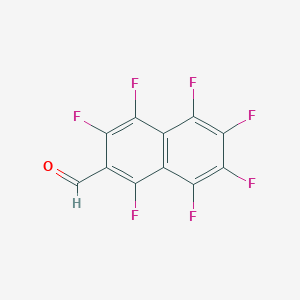
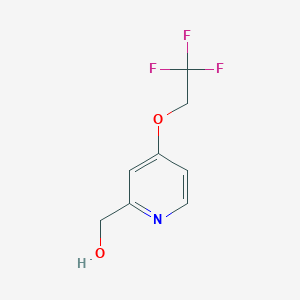
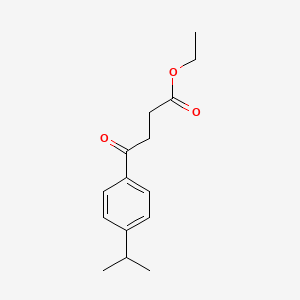
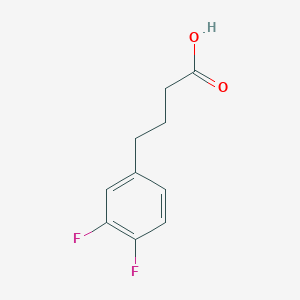
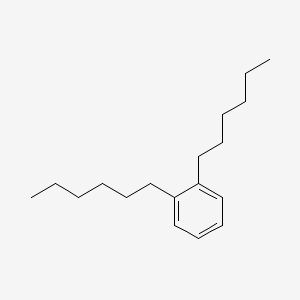
![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
